3-Chloropropanal

Catalog No.
S1515267
CAS No.
19434-65-2
M.F
C3H5ClO
M. Wt
92.52 g/mol
Availability
In Stock
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3-Chloropropanal

CAS Number

19434-65-2

Product Name

3-Chloropropanal

IUPAC Name

3-chloropropanal

Molecular Formula

C3H5ClO

Molecular Weight

92.52 g/mol

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2

InChI Key

FFDNRFMIOVQZMT-UHFFFAOYSA-N

SMILES

C(CCl)C=O

Synonyms

3-chloropropanal

Canonical SMILES

C(CCl)C=O

3-Chloropropanal (CAS 19434-65-2) is a highly versatile, bifunctional C3 aliphatic aldehyde featuring an electrophilic carbonyl center and a beta-chloride leaving group [1]. This dual reactivity profile makes it a critical precursor in organic synthesis, particularly for the construction of nitrogen- and oxygen-containing heterocycles, such as enantioenriched azetidines and functionalized pyrazolines [1]. In industrial and pharmaceutical procurement, 3-chloropropanal is prioritized for its ability to undergo sequential tandem reactions—such as nucleophilic addition at the aldehyde followed by intramolecular substitution at the alkyl chloride—enabling rapid increases in molecular complexity [1]. While it requires careful handling due to its tendency to eliminate HCl and form acrolein, its direct utilization in strictly controlled anhydrous environments offers superior atom economy and process efficiency compared to its protected acetal or heavier halogenated counterparts [2].

Procurement substitution of 3-chloropropanal with closely related C3 electrophiles frequently fails due to distinct reactivity and handling bottlenecks. Attempting to use free acrolein as a direct substitute introduces severe volatility, lachrymatory hazards, and a high risk of exothermic polymerization, necessitating strict stabilization protocols that complicate downstream chemistry [1]. Substituting with 3-bromopropanal, while offering a superior leaving group, significantly alters substitution kinetics and increases the propensity for premature elimination to acrolein, while also lowering atom economy due to the higher atomic mass of bromine[2]. Furthermore, utilizing the more shelf-stable protected form, 3-chloropropanal diethyl acetal, requires an acidic deprotection step that generates water and ethanol; this fundamentally disrupts subsequent anhydrous transformations (such as Grignard additions or sulfinamide condensations) and introduces yield-reducing extraction and drying steps [3].

Process Efficiency and Avoidance of Deprotection Overhead

When synthesizing complex heterocycles like C2-substituted azetidines, the choice between free 3-chloropropanal and its protected acetal dictates process viability. Utilizing an acetal requires an initial acidic hydrolysis step that liberates ethanol and water. Because critical downstream steps (such as condensation with tert-butanesulfinamide) require strictly anhydrous conditions, the acetal route necessitates intermediate aqueous extractions and drying steps, which can degrade the overall yield and complicate scale-up [1]. Direct utilization of 3-chloropropanal bypasses this deprotection bottleneck, allowing for direct condensation and subsequent Grignard addition to yield chlorosulfinamide intermediates in up to 77% yield, streamlining the multi-step sequence [1].

Evidence DimensionUnit operations and anhydrous compatibility
Target Compound DataDirect condensation under anhydrous conditions (up to 77% intermediate yield)
Comparator Or Baseline3-Chloropropanal diethyl acetal (requires aqueous acidic hydrolysis and solvent exchange)
Quantified DifferenceEliminates 1 full deprotection/extraction cycle prior to anhydrous steps
ConditionsCondensation with (R)-tert-butanesulfinamide (CuSO4, CH2Cl2) followed by Grignard addition

Eliminating the deprotection step reduces solvent waste, shortens cycle times, and prevents moisture-induced failure in sensitive downstream organometallic reactions.

Atom Economy and Controlled Substitution Kinetics

In comparative synthetic evaluations between 3-chloropropanal and 3-bromopropanal, the leaving group fundamentally alters both the mass efficiency and the reaction control. 3-Chloropropanal has a molecular weight of 92.52 g/mol compared to 136.98 g/mol for the bromo-analog, offering a significantly higher atom economy for the C3 backbone [1]. While the carbon-bromine bond is weaker and more reactive in nucleophilic substitutions, this hyper-reactivity can lead to premature degradation via elimination to acrolein in complex multi-functional intermediates. 3-Chloropropanal provides a more controlled electrophilic site at the C3 position, which is highly advantageous when the aldehyde must first undergo nucleophilic addition before the subsequent ring-closing substitution is triggered [1].

Evidence DimensionAtom economy and molecular weight
Target Compound Data92.52 g/mol (Higher atom economy for C3 incorporation)
Comparator Or Baseline3-Bromopropanal (136.98 g/mol)
Quantified Difference32.4% reduction in reagent mass per mole of C3 unit transferred
ConditionsBifunctional building block utilization in pharmaceutical intermediate synthesis

Higher atom economy and controlled leaving-group kinetics reduce raw material costs and prevent over-reaction or premature elimination in multi-step syntheses.

Mitigation of Polymerization and Handling Hazards

Acrolein is the simplest unsaturated aldehyde and a theoretical precursor for C3 additions, but its extreme volatility and propensity for rapid, exothermic polymerization severely limit its direct use in standard reactor setups[1]. 3-Chloropropanal effectively acts as a stabilized, hydrochlorinated equivalent of acrolein. By pre-installing the chloride at the beta-position, the conjugated double bond is removed, significantly reducing the immediate risk of spontaneous polymerization [1]. This allows 3-chloropropanal to be handled in standard organic solvents (such as DCM) and utilized in controlled electrophilic additions without the need for specialized high-pressure or highly stabilized containment systems required for free acrolein [1].

Evidence DimensionHandling stability and conjugated reactivity
Target Compound DataAliphatic aldehyde (reduced spontaneous polymerization risk in solution)
Comparator Or BaselineAcrolein (highly conjugated, prone to explosive polymerization)
Quantified DifferenceElimination of the reactive C=C double bond prior to reactor introduction
ConditionsStandard laboratory or pilot-scale handling in organic solvents (e.g., DCM)

Replacing acrolein with 3-chloropropanal drastically improves process safety and reduces the engineering controls required for C3 functionalization.

Synthesis of Enantioenriched C2-Substituted Azetidines

3-Chloropropanal is the optimal C3 precursor for synthesizing chiral azetidines. By condensing the free aldehyde with chiral tert-butanesulfinamides under anhydrous conditions, followed by Grignard addition and base-mediated cyclization, researchers can achieve high-yielding, stereoselective ring closures. Using the free aldehyde directly avoids the yield penalties and moisture introduction associated with deprotecting acetal equivalents[1].

Controlled Synthesis of Nitrogen Heterocycles

In the construction of pharmaceutical heterocycles, 3-chloropropanal provides a balanced reactivity profile. Its aldehyde group readily undergoes nucleophilic addition, while the terminal chloride serves as a controlled leaving group for subsequent cyclization. This controlled kinetic profile is preferred over 3-bromopropanal when avoiding rapid elimination to acrolein is critical to product purity [2].

Safe C3 Homologation in Scale-Up Environments

For industrial processes requiring the introduction of a functionalized three-carbon chain, 3-chloropropanal serves as a safer, process-friendly alternative to acrolein. Because it lacks the conjugated double bond, it can be handled in standard organic solvents without the severe polymerization risks and specialized engineering controls demanded by free acrolein, making it ideal for scalable continuous flow or batch syntheses [3].

XLogP3

0.3

Boiling Point

130.0 °C

Other CAS

19434-65-2

Wikipedia

Propanal, 3-chloro-

Dates

Last modified: 08-15-2023

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